molecular formula C11H14ClNO3 B6180704 4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride CAS No. 2613383-93-8

4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride

Cat. No.: B6180704
CAS No.: 2613383-93-8
M. Wt: 243.7
InChI Key:
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Description

4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride is a chemical compound with a molecular weight of 243.69. It is known for its unique structure, which includes a 1,3-dioxaindan moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dioxaindan and butanone derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Common solvents include ethanol or methanol, while catalysts may include acids or bases.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products are typically alcohols or amines.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound. Common reagents include halogens or nucleophiles, leading to the formation of halogenated or substituted derivatives.

Scientific Research Applications

4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways.

    Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

When compared to similar compounds, 4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride stands out due to its unique 1,3-dioxaindan moiety. Similar compounds include:

    3-amino-4-(1,3-dioxaindan-5-yl)butan-1-ol: This compound has a similar structure but differs in the functional groups attached to the butanone backbone.

    4-(1,3-dioxaindan-5-yl)butan-2-ol: Another related compound with variations in the position and type of functional groups.

These differences in structure contribute to variations in chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride involves the reaction of 5-hydroxy-1-indanone with ethyl acetoacetate to form 1-(1,3-dioxaindan-5-yl)butane-1,3-dione. This intermediate is then reacted with ammonia to form 4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one, which is subsequently converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "5-hydroxy-1-indanone", "ethyl acetoacetate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-hydroxy-1-indanone is reacted with ethyl acetoacetate in the presence of a base catalyst to form 1-(1,3-dioxaindan-5-yl)butane-1,3-dione.", "Step 2: The intermediate 1-(1,3-dioxaindan-5-yl)butane-1,3-dione is then reacted with ammonia in the presence of a reducing agent to form 4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one.", "Step 3: The final step involves the conversion of 4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one to its hydrochloride salt form using hydrochloric acid." ] }

CAS No.

2613383-93-8

Molecular Formula

C11H14ClNO3

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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